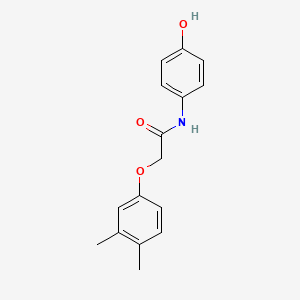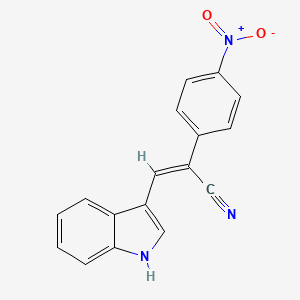
2-(3-chlorobenzoyl)-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorobenzoyl)-N-phenylhydrazinecarboxamide is a chemical compound that has gained attention for its potential use in scientific research. This compound is also known as CBPHC and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of CBPHC involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. CBPHC inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a decrease in the production of inflammatory cytokines and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CBPHC has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases. CBPHC has been found to cross the blood-brain barrier and reduce the production of amyloid-beta, a protein that is associated with Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of CBPHC.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBPHC has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and can be easily purified through various analytical techniques. CBPHC also has a high potency and exhibits a dose-dependent response. However, CBPHC has some limitations in laboratory experiments. It has a low solubility in water and may require the use of organic solvents. CBPHC also has a short half-life and may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on CBPHC. One area of interest is the development of CBPHC derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of CBPHC's potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of CBPHC.
Métodos De Síntesis
The synthesis of CBPHC involves the reaction of 3-chlorobenzoyl chloride with N-phenylhydrazinecarboxamide in the presence of a base. The reaction takes place in an organic solvent and involves the formation of a yellow crystalline solid. The purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
CBPHC has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties. CBPHC has been shown to inhibit the production of inflammatory cytokines and reduce the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
1-[(3-chlorobenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCIHVCTFAUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
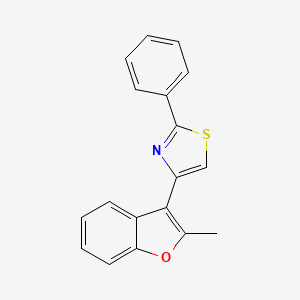
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)
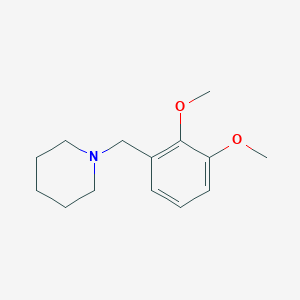
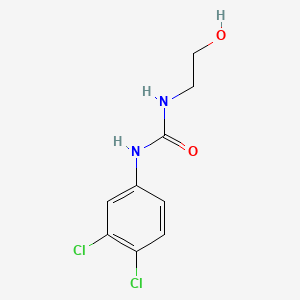
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)
